Pyridine,4-methyl-2-(2-phenylethenyl)-
Description
"Pyridine,4-methyl-2-(2-phenylethenyl)-" (IUPAC name: 4-methyl-2-[(E)-2-phenylethenyl]pyridine) is a pyridine derivative featuring a methyl group at the 4-position and a styryl (2-phenylethenyl) group at the 2-position of the pyridine ring. The styryl moiety introduces π-conjugation, which may influence electronic properties, photochemical behavior, and biological interactions. This compound is structurally related to styrylpyridine derivatives studied for applications in neuropharmacology, coordination chemistry, and materials science .
Properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C14H13N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-11H,1H3/b8-7+ |
InChI Key |
MCHBTDLGXSMQAB-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following structurally and functionally related compounds are compared to highlight key differences in substituent positions, pharmacological activity, and physicochemical properties:
Structural Analogs
Key Differences :
- Substituent Position : The position of the styryl group (2 vs. 6 in SIB-1893) significantly impacts receptor binding. SIB-1893's 6-styryl group enhances mGluR5 antagonism, while the 2-styryl group in the target compound may alter selectivity or potency .
- Photoreactivity : 4-Styrylpyridine undergoes [2+2] photodimerization, a property exploited in materials science; the methyl group in the target compound may sterically hinder such reactions .
Pharmacological Analogs
Mechanistic Insights :
- SIB-1893 and MPEP act as noncompetitive mGluR5 antagonists, blocking glutamate-induced calcium signaling . The target compound’s 4-methyl group may reduce steric hindrance compared to MPEP’s ethynyl group, but the 2-styryl position could limit receptor access .
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